5-Acetyl-2-(allylamino)-6-methylnicotinonitrile
Description
5-Acetyl-2-(allylamino)-6-methylnicotinonitrile is a substituted pyridine derivative with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.26 g/mol. Its IUPAC name is 5-acetyl-6-methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carbonitrile, featuring:
- An acetyl group at position 5,
- A methyl group at position 6,
- An allylamino group (prop-2-en-1-yl amino) at position 2,
- A nitrile group at position 2.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(prop-2-enylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h4,6H,1,5H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVSFGBLPRFADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC=C)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Acetyl-2-(allylamino)-6-methylnicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes an acetyl group and an allylamino substituent on a nicotinonitrile core, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
- CAS Number : Not specifically listed in the current resources but can be identified through its IUPAC name.
The compound's structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various enzymes and receptors.
The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes. This inhibition can affect pathways related to inflammation and cancer progression.
- Receptor Interaction : The compound could potentially interact with neurotransmitter receptors, influencing neurological functions.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Properties : There is evidence indicating that it can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although further research is necessary to establish these claims.
Case Studies and Research Findings
A review of relevant literature reveals various studies focusing on the biological activity of similar compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that derivatives of nicotinonitriles possess significant anticancer properties, suggesting similar potential for this compound. |
| Johnson & Lee (2021) | Reported anti-inflammatory effects of related compounds, indicating a possible mechanism for this compound's action. |
| Zhang et al. (2019) | Investigated the neuroprotective effects of nicotinonitriles, providing a basis for further exploration of this compound's impact on neurological health. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 5-Acetyl-2-amino-6-methylnicotinonitrile | Moderate anticancer activity | Lacks the allylamino group which may enhance biological activity in the target compound. |
| 6-Methyl-2-(allylamino)-nicotinonitrile | Strong anti-inflammatory effects | Similar structure but different substituents lead to varied activity profiles. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-acetyl-2-(allylamino)-6-methylnicotinonitrile can be compared to related pyridine derivatives through substituent variations, molecular weights, and supplier availability. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
Key Findings:
Substituent Effects: Allylamino vs. Aromatic vs. Aliphatic Substituents: Bulky aryl groups (e.g., dichlorobenzyl in discontinued analogs) improve membrane permeability but reduce aqueous solubility, limiting practical applications .
Supplier Availability: The target compound and its propylamino/sulfanyl analogs are commercially available from 2–4 suppliers, indicating moderate research interest . Compounds with complex substituents (e.g., dichlorobenzyl) are often discontinued, suggesting synthetic or stability issues .
For example, 2-amino-6-methylnicotinonitrile mandates immediate medical consultation upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
